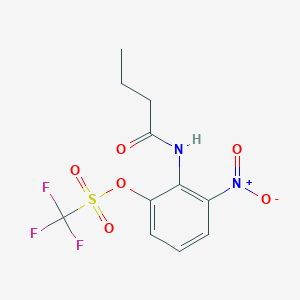

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

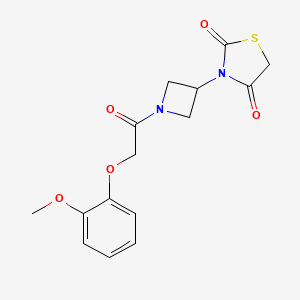

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate is a chemical compound with the CAS Number: 500991-98-0 . It has a molecular weight of 356.28 and is typically stored at temperatures between 2-8°C . The compound appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The IUPAC name for this compound is 2-butyramido-3-nitrophenyl trifluoromethanesulfonate . The InChI code is 1S/C11H11F3N2O6S/c1-2-4-9(17)15-10-7(16(18)19)5-3-6-8(10)22-23(20,21)11(12,13)14/h3,5-6H,2,4H2,1H3,(H,15,17) .Wissenschaftliche Forschungsanwendungen

Lewis Acid Catalysis

Trifluoromethanesulfonate derivatives, such as scandium trifluoromethanesulfonate, are highly active Lewis acid catalysts used in organic synthesis. They are particularly effective in the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This demonstrates their potential for facilitating complex organic reactions, including selective macrolactonization of omega-hydroxy carboxylic acids, which is crucial for synthesizing macrolides—a class of natural products with significant pharmaceutical applications (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Synthesis of Pyrano[4,3-b]pyran Derivatives

4-(Succinimido)-1-butane sulfonic acid, a Brönsted acid catalyst, demonstrates the versatility of sulfonate derivatives in synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions. This indicates the potential of similar compounds for promoting environmentally friendly reactions with high yields and clean products, which is an important consideration in the development of green chemistry protocols (Khaligh, 2015).

Single-Molecule Magnets

Compounds like cyanometalates, which incorporate trifluoromethanesulfonate ions, have been used to construct single-molecule magnets. These materials exhibit unique magnetic properties at the molecular level, indicating potential applications in quantum computing and information storage technologies (Li et al., 2005).

Organic Synthesis Enhancements

Trifluoromethanesulfonic anhydride is a powerful reagent in organic synthesis, used for activating and converting a variety of compounds, including amides and sulfoxides. Its application extends to activating nitrogen-containing heterocycles, illustrating its broad utility in developing new synthetic methodologies (Qin, Cheng, & Jiao, 2022).

Fuel Cell Technology

Ionic liquids based on trifluoromethanesulfonate, such as 2-sulfoethylammonium trifluoromethanesulfonate, have been explored as protic electrolytes in high-temperature PEM fuel cells. These compounds offer electrochemical and thermal stability, showcasing their potential to enhance fuel cell performance and durability (Wippermann et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-(butanoylamino)-3-nitrophenyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O6S/c1-2-4-9(17)15-10-7(16(18)19)5-3-6-8(10)22-23(20,21)11(12,13)14/h3,5-6H,2,4H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZVMECGCRHDJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyramido-3-nitrophenyl trifluoromethanesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2882553.png)

![Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2882567.png)

![3-[4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid](/img/structure/B2882571.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2882573.png)

![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide](/img/structure/B2882574.png)

![N-[(3-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2882576.png)